2,3-Dihydroxynaphthalene
2,3-Dihydroxynaphthalene
2,3-Dihydroxynaphthalene is a polyhydroxy phenol. It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions. Its reaction with molybdenum(VI) complexes has been reported. The asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene using the Cu(I)-bisoxazoline complex as catalyst has been reported to afford poly(2,3-dihydroxy-1,4-naphthylene), having a continuous 1,1′-bi-2-naphthol main chain structure. The nitrodisplacement reaction between nitrophthalodinitriles and 2,3-dihydroxynaphthalene has been investigated.
Naphthalene-2,3-diol is a naphthalenediol.
Naphthalene-2,3-diol is a naphthalenediol.
Brand Name:
Vulcanchem
CAS No.:
92-44-4
VCID:
VC21257894
InChI:
InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
SMILES:
C1=CC=C2C=C(C(=CC2=C1)O)O
Molecular Formula:
C10H8O2
Molecular Weight:
160.17 g/mol
2,3-Dihydroxynaphthalene
CAS No.: 92-44-4
Cat. No.: VC21257894
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,3-Dihydroxynaphthalene is a polyhydroxy phenol. It is an aromatic dihydroxy compound having hydroxyl groups at ortho positions. Its reaction with molybdenum(VI) complexes has been reported. The asymmetric oxidative coupling polymerization of 2,3-dihydroxynaphthalene using the Cu(I)-bisoxazoline complex as catalyst has been reported to afford poly(2,3-dihydroxy-1,4-naphthylene), having a continuous 1,1′-bi-2-naphthol main chain structure. The nitrodisplacement reaction between nitrophthalodinitriles and 2,3-dihydroxynaphthalene has been investigated. Naphthalene-2,3-diol is a naphthalenediol. |
|---|---|
| CAS No. | 92-44-4 |
| Molecular Formula | C10H8O2 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | naphthalene-2,3-diol |
| Standard InChI | InChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H |
| Standard InChI Key | JRNGUTKWMSBIBF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C(=CC2=C1)O)O |
| Canonical SMILES | C1=CC=C2C=C(C(=CC2=C1)O)O |
| Melting Point | 162.0 °C |
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